N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide
Description
N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, an imidazole ring, and an acetamide moiety.
Properties
IUPAC Name |
N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-3-6-14-17-9-10-20(14)11-15(21)19-16(22)18-13-8-5-4-7-12(13)2/h9-10,12-13H,3-8,11H2,1-2H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNVHIVQAGXSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC(=O)NC(=O)NC2CCCCC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the propyl group, and the coupling of the cyclohexylcarbamoyl and acetamide groups. One common synthetic route is as follows:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides in the presence of a base such as potassium carbonate.
Coupling of Cyclohexylcarbamoyl and Acetamide Groups: The final step involves the coupling of the cyclohexylcarbamoyl group with the acetamide moiety using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the cyclohexyl and imidazole groups.
Reduction: Reduced forms of the acetamide and imidazole groups.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methylcyclohexyl)carbamoyl]-2-(2-ethylimidazol-1-yl)acetamide
- N-[(2-methylcyclohexyl)carbamoyl]-2-(2-methylimidazol-1-yl)acetamide
- N-[(2-methylcyclohexyl)carbamoyl]-2-(2-butylimidazol-1-yl)acetamide
Uniqueness
N-[(2-methylcyclohexyl)carbamoyl]-2-(2-propylimidazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group on the imidazole ring, in particular, may influence its reactivity and interactions with molecular targets, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
